molecular formula C21H30O7 B14700740 Butyl prop-2-enoate;2-hydroxyethyl formate;prop-2-enoic acid;styrene CAS No. 25067-83-8

Butyl prop-2-enoate;2-hydroxyethyl formate;prop-2-enoic acid;styrene

Cat. No.: B14700740
CAS No.: 25067-83-8
M. Wt: 394.5 g/mol
InChI Key: OJPBQIRVYCPGGP-UHFFFAOYSA-N
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Description

Butyl prop-2-enoate: , 2-hydroxyethyl formate , prop-2-enoic acid , and styrene are organic compounds with significant industrial and scientific applications. These compounds are used in various fields, including polymer production, coatings, adhesives, and biomedical applications.

Preparation Methods

Chemical Reactions Analysis

Butyl prop-2-enoate

Butyl prop-2-enoate undergoes polymerization reactions to form poly(butyl acrylate). It can also participate in copolymerization reactions with other vinyl monomers such as styrene and vinyl acetate .

2-hydroxyethyl formate

2-hydroxyethyl formate can undergo hydrolysis to produce ethylene glycol and formic acid. It can also participate in esterification reactions to form various esters .

Prop-2-enoic acid

Prop-2-enoic acid undergoes polymerization to form poly(acrylic acid) and copolymerization with other monomers. It can also participate in addition reactions with nucleophiles .

Styrene

Styrene undergoes polymerization to form polystyrene. It can also participate in copolymerization reactions with other monomers such as butadiene and acrylonitrile .

Scientific Research Applications

Butyl prop-2-enoate

Butyl prop-2-enoate is used in the production of polymers and copolymers for coatings, adhesives, and sealants. It is also used in the manufacture of inks, resins, and textiles .

2-hydroxyethyl formate

2-hydroxyethyl formate is used as a solvent in organic synthesis and as a solubilizer for coatings and paints. It is also used as a catalyst carrier and in various organic reactions .

Prop-2-enoic acid

Prop-2-enoic acid is used in the production of superabsorbent polymers, adhesives, and coatings. It is also used in the manufacture of detergents and water treatment chemicals .

Styrene

Styrene is used in the production of polystyrene, which is widely used in packaging, insulation, and disposable containers. It is also used in the manufacture of synthetic rubber and resins .

Mechanism of Action

Butyl prop-2-enoate

Butyl prop-2-enoate exerts its effects through polymerization reactions, forming long-chain polymers with various applications. The ester group in its structure allows for copolymerization with other monomers, enhancing its versatility .

2-hydroxyethyl formate

2-hydroxyethyl formate acts as a solvent and solubilizer, facilitating various organic reactions. Its hydroxyl group allows for hydrogen bonding, enhancing its solubility in organic solvents .

Prop-2-enoic acid

Prop-2-enoic acid undergoes polymerization and copolymerization reactions, forming polymers with high water absorbency and adhesive properties. Its carboxyl group allows for interactions with various nucleophiles .

Styrene

Styrene undergoes polymerization to form polystyrene, a versatile polymer with various applications. Its vinyl group allows for copolymerization with other monomers, enhancing its properties .

Comparison with Similar Compounds

Butyl prop-2-enoate

Similar compounds include methyl prop-2-enoate and ethyl prop-2-enoate. Butyl prop-2-enoate is unique due to its longer alkyl chain, which provides enhanced flexibility and lower volatility .

2-hydroxyethyl formate

Similar compounds include ethyl formate and methyl formate. 2-hydroxyethyl formate is unique due to its hydroxyl group, which enhances its solubility and reactivity .

Prop-2-enoic acid

Similar compounds include methacrylic acid and crotonic acid. Prop-2-enoic acid is unique due to its high reactivity and ability to form superabsorbent polymers .

Styrene

Similar compounds include alpha-methylstyrene and vinyl toluene. Styrene is unique due to its high reactivity and ability to form polystyrene, a widely used polymer .

Properties

CAS No.

25067-83-8

Molecular Formula

C21H30O7

Molecular Weight

394.5 g/mol

IUPAC Name

butyl prop-2-enoate;2-hydroxyethyl formate;prop-2-enoic acid;styrene

InChI

InChI=1S/C8H8.C7H12O2.C3H6O3.C3H4O2/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;4-1-2-6-3-5;1-2-3(4)5/h2-7H,1H2;4H,2-3,5-6H2,1H3;3-4H,1-2H2;2H,1H2,(H,4,5)

InChI Key

OJPBQIRVYCPGGP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=C.C=CC1=CC=CC=C1.C=CC(=O)O.C(COC=O)O

Origin of Product

United States

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